molecular formula C16H17ClF3N3O3 B1304257 Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 338965-01-8

Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B1304257
CAS RN: 338965-01-8
M. Wt: 391.77 g/mol
InChI Key: JPYWOMGBEGLQPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a trifluoromethyl group, an amino group, and a carboxylate group. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyridine ring could be formed using a method such as the Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxylate and amino groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives have been extensively studied for their synthesis methodologies and chemical properties. For example, Kumar and Mashelker (2006) have prepared ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates starting from a related pyridine compound, highlighting a pathway expected to yield antihypertensive activity (Kumar & Mashelker, 2006). Zhu et al. (2003) reported a phosphine-catalyzed [4 + 2] annulation that synthesizes highly functionalized tetrahydropyridines, showcasing a novel method for creating complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Applications in Organic Synthesis

The compound's derivatives are frequently used as intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Wang et al. (2012) synthesized ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, pointing towards the significance of such compounds in the synthesis of fluorinated heterocycles (Wang et al., 2012).

Medicinal Chemistry Research

In medicinal chemistry, the focus is often on the development of novel compounds with therapeutic potential. The structure-activity relationship (SAR) studies, such as those conducted by Palanki et al. (2000), explore the inhibitory effects of related pyrimidine derivatives on gene expression mediated by AP-1 and NF-kappaB, identifying potent compounds in the series (Palanki et al., 2000). Such studies provide a foundation for the development of new drugs with anti-inflammatory or anticancer properties.

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF3N3O3/c1-4-26-15(25)11-5-6-13(24)23(9(11)2)22(3)14-12(17)7-10(8-21-14)16(18,19)20/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYWOMGBEGLQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)CC1)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105445
Record name Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338965-01-8
Record name Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338965-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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